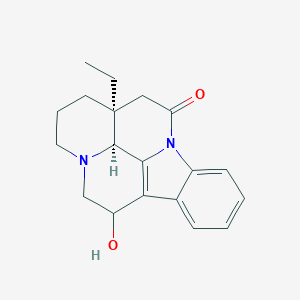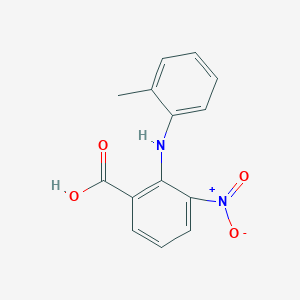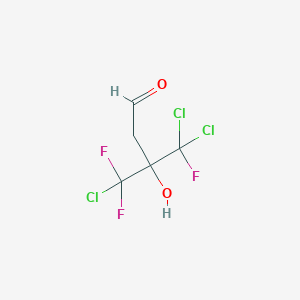
4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde (DFCB) is a fluorinated aldehyde compound that has been widely used in scientific research due to its unique properties. DFCB is a highly reactive compound that can undergo various reactions, making it an essential compound in the field of organic chemistry.
Mécanisme D'action
4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde is a highly reactive compound that can undergo various reactions. It can react with nucleophiles such as amines, alcohols, and thiols, forming stable adducts. 4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde can also undergo reduction to form the corresponding alcohol or oxidation to form the corresponding acid. The mechanism of action of 4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde depends on the reaction it undergoes.
Effets Biochimiques Et Physiologiques
4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde has been shown to have biochemical and physiological effects. It has been reported to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. 4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde has also been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde has several advantages and limitations for lab experiments. One advantage is its high reactivity, which allows it to undergo various reactions. 4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde is also relatively easy to synthesize, making it readily available for use in experiments. However, 4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde is highly reactive and can be hazardous to handle. It also has a short half-life, which can make it difficult to study its effects in vivo.
Orientations Futures
There are several future directions for the use of 4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde in scientific research. One direction is the development of new synthetic methods for 4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde and its derivatives. Another direction is the study of the biological effects of 4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde and its derivatives. 4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde has shown promise as an anticancer agent, and further studies could lead to the development of new cancer treatments. Additionally, the use of 4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde in materials science could lead to the development of new materials with unique properties.
Méthodes De Synthèse
The synthesis of 4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde involves the reaction of 4,4-dichloro-4-fluorobutyraldehyde with chlorodifluoromethane in the presence of a base. The reaction takes place in a suitable solvent, usually dichloromethane or chloroform. The resulting product is then purified by column chromatography. The yield of 4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde is typically around 60-70%.
Applications De Recherche Scientifique
4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde has been widely used in scientific research due to its unique properties. It is a highly reactive compound that can undergo various reactions, making it an essential compound in the field of organic chemistry. 4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde has been used as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials science. It has also been used in the synthesis of fluorinated amino acids and peptides.
Propriétés
Numéro CAS |
100482-85-7 |
|---|---|
Nom du produit |
4,4-Dichloro-4-fluoro-3-hydroxy-3-(chlorodifluoromethyl)-butyraldehyde |
Formule moléculaire |
C5H4Cl3F3O2 |
Poids moléculaire |
259.43 g/mol |
Nom IUPAC |
4,4-dichloro-3-[chloro(difluoro)methyl]-4-fluoro-3-hydroxybutanal |
InChI |
InChI=1S/C5H4Cl3F3O2/c6-4(7,9)3(13,1-2-12)5(8,10)11/h2,13H,1H2 |
Clé InChI |
ROAUSQYWMAOSJW-UHFFFAOYSA-N |
SMILES |
C(C=O)C(C(F)(F)Cl)(C(F)(Cl)Cl)O |
SMILES canonique |
C(C=O)C(C(F)(F)Cl)(C(F)(Cl)Cl)O |
Synonymes |
4,4-dichloro-3-(chloro-difluoro-methyl)-4-fluoro-3-hydroxy-butanal |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



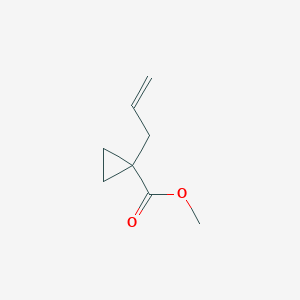
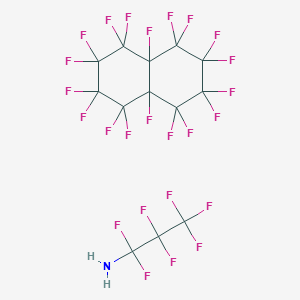
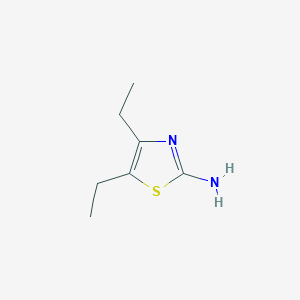
![5-(hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B8531.png)
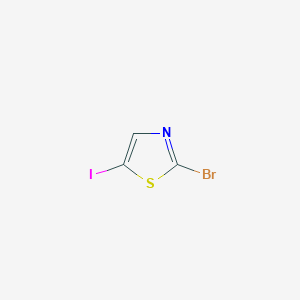
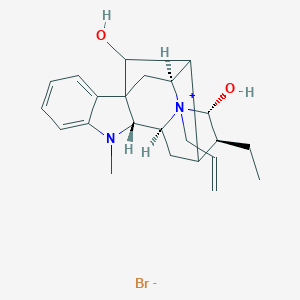
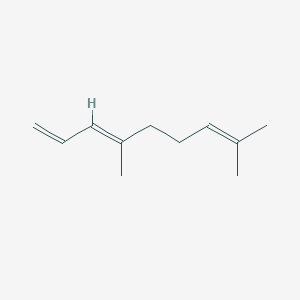
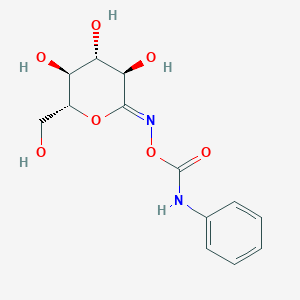
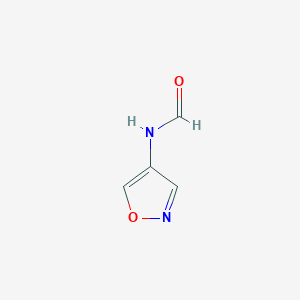
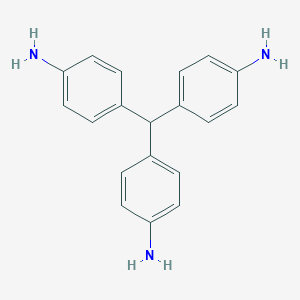
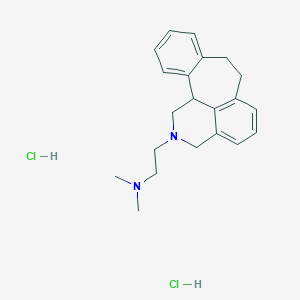
![2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane](/img/structure/B8548.png)
